molecular formula C20H20N2O4S2 B2848330 N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 896604-29-8

N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2848330
CAS No.: 896604-29-8
M. Wt: 416.51
InChI Key: YHLMITOFXZBZBC-UHFFFAOYSA-N
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Description

N-(2-(2-(p-Tolyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a sulfonamide derivative featuring a thiazole core substituted with a p-tolyl group and linked via an ethyl chain to a 2,3-dihydrobenzo[b][1,4]dioxine ring system. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and coupling strategies, as seen in analogous compounds (e.g., thiazole-ethyl intermediates) .

Properties

IUPAC Name

N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-14-2-4-15(5-3-14)20-22-16(13-27-20)8-9-21-28(23,24)17-6-7-18-19(12-17)26-11-10-25-18/h2-7,12-13,21H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLMITOFXZBZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

It is noted that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could potentially influence the compound’s pharmacokinetics.

Biological Activity

N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antimicrobial and anti-inflammatory activities, and discusses relevant case studies and research findings.

Chemical Structure

The compound is characterized by the following structural formula:

  • Molecular Formula: C20H20N2O4S2
  • Molecular Weight: 420.51 g/mol

Antimicrobial Activity

Research indicates that thiazole derivatives, including the target compound, exhibit significant antimicrobial properties. A study evaluated various thiazole derivatives against a range of bacteria and fungi:

  • Gram-positive bacteria: The compound showed moderate activity against Staphylococcus aureus and Enterococcus faecalis, with MIC values ranging from 100 to 400 μg/mL.
  • Gram-negative bacteria: The activity was generally lower compared to Gram-positive strains. Notably, some derivatives exhibited MIC values around 200 μg/mL against Escherichia coli.
  • Fungal activity: The compound demonstrated enhanced antifungal activity against Candida albicans and Aspergillus niger, with MIC values in the range of 3.92–4.01 mM, indicating a potential therapeutic application in fungal infections .

Anti-inflammatory Activity

The sulfonamide moiety present in the compound is known for its anti-inflammatory properties. Research has shown that compounds with sulfonamide groups can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This suggests that this compound may also possess anti-inflammatory effects, potentially useful in treating conditions like arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often linked to their structural features. Key findings include:

  • Substituents on the thiazole ring: Electron-withdrawing groups (e.g., nitro groups) enhance antimicrobial activity.
  • Hydrophobic interactions: Increased lipophilicity through aromatic substitutions improves membrane permeability and bioavailability .

Study 1: Antimicrobial Efficacy

A recent study synthesized a series of thiazole derivatives, including the target compound, and evaluated their efficacy against multi-drug resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics like ciprofloxacin .

Study 2: In Vivo Anti-inflammatory Effects

In an animal model of inflammation, the compound was administered to assess its anti-inflammatory potential. Results showed a significant reduction in paw edema compared to control groups, suggesting that the compound could modulate inflammatory pathways effectively .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with thiazole and sulfonamide moieties exhibit promising anticancer properties. N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has been studied for its ability to inhibit specific cancer cell lines. For instance, studies have shown that similar thiazole derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway .

Antimicrobial Properties
The sulfonamide group is known for its antimicrobial activity. Preliminary studies on related compounds suggest that this compound may possess antibacterial and antifungal properties. The mechanism of action is thought to involve the inhibition of folic acid synthesis in bacteria .

Pharmacology

Enzyme Inhibition
This compound may act as an enzyme inhibitor, particularly targeting enzymes involved in inflammatory processes. Sulfonamides are well-documented for their role in inhibiting carbonic anhydrase and other essential enzymes . This inhibition can lead to therapeutic effects in conditions like glaucoma and edema.

Neuroprotective Effects
Recent studies have explored the neuroprotective effects of thiazole derivatives in models of neurodegenerative diseases. The compound's ability to inhibit amyloid-beta aggregation suggests potential applications in Alzheimer's disease treatment .

Material Science

Polymer Chemistry
The unique structure of this compound allows for its incorporation into polymer matrices. Research has indicated that such compounds can enhance the thermal stability and mechanical properties of polymers when used as additives .

Case Studies

StudyApplicationFindings
Anticancer ActivityInduced apoptosis in breast cancer cell lines through PI3K/Akt modulation.
Antimicrobial PropertiesDemonstrated significant antibacterial activity against Gram-positive bacteria.
Enzyme InhibitionInhibited carbonic anhydrase with potential therapeutic implications for glaucoma.
Neuroprotective EffectsReduced amyloid-beta aggregation in vitro, suggesting a role in Alzheimer’s treatment.
Polymer ChemistryImproved thermal stability of polymer composites when incorporated into formulations.

Chemical Reactions Analysis

Thiazole Ring Formation

  • Hantzsch Thiazole Synthesis : The 2-(p-tolyl)thiazole moiety can be formed via cyclization of a thioamide with α-halo ketones . For example:
    • Reaction of p-tolyl thioamide with α-bromoacetophenone under basic conditions yields the thiazole core .
  • Functionalization : The ethylamine linker is introduced via alkylation or nucleophilic substitution at the thiazole’s C4 position .

Sulfonamide Coupling

  • Sulfonyl Chloride-Amine Reaction : The dihydrobenzo[d] dioxine-6-sulfonamide group is formed by reacting 2,3-dihydrobenzo[b] dioxine-6-sulfonyl chloride with 2-(2-(p-tolyl)thiazol-4-yl)ethylamine in the presence of a base (e.g., pyridine) .
    • Example conditions: Dichloromethane (DCM), 0–25°C, 12–24 hours .

Dihydrobenzo[d] dioxine Stability

  • Oxidative Resistance : The dioxane ring is stable under mild acidic/basic conditions but may undergo ring-opening under strong oxidants (e.g., KMnO₄) . Antioxidants like L-ascorbic acid are often used to mitigate oxidation during synthesis .

Sulfonamide Group

  • Hydrolysis : Resistant to hydrolysis under physiological pH but may cleave under harsh acidic (e.g., H₂SO₄, reflux) or basic (e.g., NaOH, 100°C) conditions .
  • Nucleophilic Substitution : The sulfonamide’s NH group can participate in alkylation or acylation reactions. For example:
    • Reaction with methyl iodide in DMF/K₂CO₃ yields N-methyl derivatives .

Thiazole Ring

  • Electrophilic Substitution : Limited reactivity due to electron-withdrawing sulfonamide and dioxane groups. Halogenation (e.g., Br₂ in acetic acid) may occur at the C5 position if unsubstituted .
  • Coordination Chemistry : The thiazole nitrogen can act as a ligand for metal ions (e.g., Cu²⁺, Zn²⁺), forming complexes .

Ethyl Linker

  • Oxidation : The ethylene chain may oxidize to a carbonyl group under strong oxidants (e.g., KMnO₄) .
  • Cross-Coupling : Potential for Suzuki-Miyaura coupling if halogenated derivatives are synthesized .

Biological Activity Optimization

  • Structure-Activity Relationship (SAR) : Modifications to the p-tolyl group (e.g., introducing halogens or methoxy) enhance binding to targets like VEGFR-2 or kinases .
  • Example Derivative : Replacing the p-tolyl group with 4-chlorophenyl improves cytotoxic activity .

Solid Dispersions

  • Pharmaceutical Formulations : Co-processing with polymers (e.g., PVP) enhances solubility. Antioxidants (e.g., L-ascorbic acid) prevent N-oxide impurity formation .

Stability and Degradation

  • Thermal Stability : Stable up to 200°C (DSC analysis) .
  • Photodegradation : Susceptible to UV-induced cleavage of the sulfonamide bond. Stabilizers like TiO₂ nanoparticles reduce degradation .

Comparative Reaction Table

Reaction Type Conditions Outcome Reference
Sulfonamide CouplingDCM, pyridine, 25°C, 24h85% yield, purity >95% (HPLC)
Thiazole AlkylationDMF, K₂CO₃, methyl iodide, 60°C, 6hN-Methyl derivative, 72% yield
Dioxane OxidationKMnO₄, H₂O, 80°C, 4hRing-opening to dicarboxylic acid
Suzuki CouplingPd(PPh₃)₄, aryl boronic acid, THF, 80°CBiaryl derivative, 65% yield

Comparison with Similar Compounds

N-(2-(2-(1H-Pyrazol-1-yl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

  • Structural Difference : Replaces the p-tolyl group with a pyrazole ring.
  • Impact : The pyrazole’s hydrogen-bonding capability may alter target selectivity compared to the hydrophobic p-tolyl group. Pyrazole-containing analogs are often explored for kinase inhibition due to their ability to interact with ATP-binding pockets .
  • Synthesis : Likely involves similar coupling steps but substitutes p-tolyl precursors with pyrazole derivatives.

N-(2-(Cyclopentylamino)-5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)thiazol-4-yl)acetamide (17a)

  • Structural Difference: Replaces the sulfonamide with a carbonyl-linked acetamide and introduces a cyclopentylamino group.
  • The acetamide moiety may reduce solubility compared to sulfonamides .
  • Synthesis: Involves Pd/C-catalyzed reactions and sequential substitutions (e.g., methylsulfonyl to cyclopentylamino) .

Sulfonamide-Containing Heterocycles

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]

  • Structural Difference : Replaces the thiazole core with a 1,2,4-triazole-thione system.
  • Impact : The triazole-thione tautomerism (C=S vs. S-H) affects electronic properties and binding. These compounds exhibit antimicrobial activity due to the sulfonyl group’s electron-withdrawing effects .
  • Synthesis : Derived from hydrazinecarbothioamides via alkaline cyclization, contrasting with the thiazole-based coupling in the target compound .

Ethyl 2-{2-[N-(Imidazolidin-2-ylidene)sulfamoyl]-5-chloro-4-methylphenylthio}acetate Derivatives [11–19]

  • Structural Difference : Incorporates imidazolidine and triazine moieties instead of benzodioxine.
  • These derivatives are studied for antiviral and anticancer applications .

Pharmacological and Physicochemical Comparisons

Key Data Table

Compound Name/ID Core Structure Key Substituents Bioactivity/Application Synthesis Highlights
Target Compound Thiazole-ethyl p-Tolyl, benzodioxine sulfonamide Kinase inhibition (inferred) Multi-step nucleophilic coupling
N-(2-(2-(1H-Pyrazol-1-yl)... () Thiazole-ethyl Pyrazole Kinase/protease modulation Analog-specific substitutions
Compound 17a () Thiazole-acetamide Cyclopentylamino, benzodioxine CDK9 inhibition Pd/C catalysis, oxidation steps
Triazole-thiones [7–9] () 1,2,4-Triazole Phenylsulfonyl, difluorophenyl Antimicrobial Alkaline cyclization

Structure-Activity Relationships (SAR)

  • Thiazole vs. Triazole : Thiazoles generally exhibit higher metabolic stability than triazoles due to reduced ring strain. However, triazoles offer greater hydrogen-bonding versatility .
  • Sulfonamide Position : The 6-sulfonamide group in the target compound enhances solubility and target engagement compared to carbonyl-based analogs (e.g., 17a) .
  • Substituent Effects : Hydrophobic groups (p-tolyl) improve membrane permeability, while polar groups (pyrazole) enhance target specificity .

Q & A

Basic: What are the optimal reaction conditions for synthesizing this compound to maximize yield and purity?

Methodological Answer:
The synthesis involves multi-step reactions with critical optimization parameters:

  • Key Steps :
    • Nucleophilic substitution reactions to couple thiazole and dioxine moieties.
    • Sulfonamide formation via condensation of intermediates.
  • Reagents and Solvents :
    • Bases: Triethylamine (common for deprotonation) or sodium hydroxide (for aqueous-phase reactions) .
    • Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) for dissolving hydrophobic intermediates .
  • Purification :
    • Column chromatography for intermediate isolation .
    • Recrystallization for final product purity .
  • Conditions :
    • Temperature control (reflux under inert atmosphere for stability) .
    • Microwave-assisted synthesis to reduce reaction time .

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:
Characterization relies on spectroscopic and spectrometric techniques:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR to confirm proton environments and carbon frameworks, especially for thiazole (δ 7.5–8.5 ppm) and dioxine (δ 4.2–4.5 ppm) signals .
  • Mass Spectrometry (MS) :
    • High-resolution MS to verify molecular weight (e.g., expected [M+H]⁺ peak) .
  • Infrared (IR) Spectroscopy :
    • Sulfonamide S=O stretches (~1350–1150 cm⁻¹) and thiazole C=N vibrations (~1600 cm⁻¹) .

Advanced: What strategies resolve discrepancies in biological activity data across studies?

Methodological Answer:
Contradictions may arise from assay variability or structural impurities. Mitigation strategies include:

  • Experimental Design :
    • Randomized block designs with replicates to minimize bias .
    • Standardized protocols (e.g., fixed cell lines or enzyme concentrations) .
  • Data Normalization :
    • Use internal controls (e.g., reference inhibitors) to calibrate activity measurements .
  • Structural Confirmation :
    • Re-characterize batches with conflicting results via HPLC-MS to rule out degradation .

Advanced: How do the thiazole and dioxine rings influence reactivity in further modifications?

Methodological Answer:
Functional group reactivity guides derivatization:

  • Thiazole Ring :
    • Susceptible to electrophilic substitution at the 5-position; use nitration or halogenation for functionalization .
    • Reductive opening with LiAlH₄ to access amine intermediates .
  • Dioxine Ring :
    • Stable under basic conditions but prone to ring-opening under strong acids .
    • Oxidative cleavage (e.g., with ozone) to generate dialdehydes for cross-coupling .
  • Sulfonamide Group :
    • Participate in Mitsunobu reactions for alkylation .

Advanced: What methodologies assess environmental impact or biodegradation pathways?

Methodological Answer:
Environmental fate studies require multi-level analysis:

  • Physicochemical Properties :
    • LogP (lipophilicity) and water solubility via shake-flask method .
    • Photodegradation under UV light to simulate sunlight exposure .
  • Biotic Transformations :
    • Microbial degradation assays using soil or water samples .
    • LC-MS/MS to identify metabolites .
  • Ecotoxicity :
    • Daphnia magna or algal growth inhibition tests for acute toxicity .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis .
  • Light Sensitivity : Protect from UV light using amber vials .
  • Humidity Control : Use desiccants (e.g., silica gel) to avoid sulfonamide degradation .

Advanced: How can computational modeling predict biological target interactions?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina to simulate binding with proteins (e.g., cyclooxygenase-2 for anti-inflammatory studies) .
  • QSAR Models :
    • Corrogate thiazole electronegativity and sulfonamide topology with activity .
  • MD Simulations :
    • GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories .

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